molecular formula C12H13NO3 B1353425 [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid CAS No. 266369-35-1

[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid

Cat. No. B1353425
M. Wt: 219.24 g/mol
InChI Key: FAYDWIZOVOAUPK-UHFFFAOYSA-N
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Description

“[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” is a chemical compound with the CAS Number: 266369-35-1. It has a molecular weight of 219.24 and its IUPAC name is [4-(2-oxo-1-pyrrolidinyl)phenyl]acetic acid . This compound is often used as a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .


Synthesis Analysis

The synthesis of compounds like “[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” often involves the use of the pyrrolidine ring, a nitrogen heterocycle. This is due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The InChI code for “[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” is 1S/C12H13NO3/c14-11-2-1-7-13 (11)10-5-3-9 (4-6-10)8-12 (15)16/h3-6H,1-2,7-8H2, (H,15,16) .


Chemical Reactions Analysis

While specific chemical reactions involving “[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” are not mentioned in the search results, it is known that this compound is used as a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .


Physical And Chemical Properties Analysis

“[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” is a powder with a purity of 95%. It is stored at room temperature .

Scientific Research Applications

Tyrosinemia and Metabolic Analysis

The compound [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid, also referenced in studies as 4-hydroxycyclohexylacetic acid (4HCHAA), has been identified in metabolic analyses. One study reported the detection of cis- and trans-4HCHAA in the urine of a child suffering from transient tyrosinemia and the child's mother, alongside a sulfur amino acid named hawkinsin. This study suggested a potential defect in 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in tyrosine metabolism, indicating that these compounds may play a role in tyrosinemia and related metabolic pathways (Niederwieser, Wadman, & Danks, 1978).

Diagnostic Biomarkers

Another study focused on the measurement of urinary 4-hydroxyphenylacetic acid as a potential screening method for small-bowel disease and bacterial overgrowth syndromes. The research found that measuring the excretion of this compound can be useful in screening for diseases associated with bacterial overgrowth, indicating its potential as a diagnostic biomarker (Chalmers, Valman, & Liberman, 1979).

Biochemical Interactions and Pathologies

A study on mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene revealed that defects in this enzyme could lead to metabolic disorders like tyrosinemia type III and hawkinsinuria. This research underscores the biochemical and genetic interactions of compounds related to [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid and their implications in human pathologies (Tomoeda et al., 2000).

Safety And Hazards

The safety information for “[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” includes several hazard statements: H302, H315, H319, H335. Precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” could involve its use in the development of new materials, such as polymers and coatings. Additionally, further modifications could be made to investigate how the chiral moiety influences kinase inhibition .

properties

IUPAC Name

2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)10-5-3-9(4-6-10)8-12(15)16/h3-6H,1-2,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYDWIZOVOAUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427859
Record name [4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid

CAS RN

266369-35-1
Record name [4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Aqueous 1 N sodium hydroxide solution (10 ml, 10 mmols) was added to a solution of ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate (0.97 g, 3.9 mmols) in tetrahydrofuran (20 ml) and ethanol (20 ml). The resulting mixture was stirred at 60° C. for 1 hour. Water was added to the reaction mixture, which was acidified with potassium hydrogensulfate added thereto, and then extracted with ethyl acetate. The extract was washed with water, and then dried with anhydrous magnesium sulfate. This was concentrated under reduced pressure, and the residue was crystallized from hexane/ethanol to give a solid of [4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid (0.5 g, 57%).
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